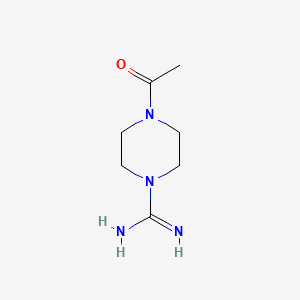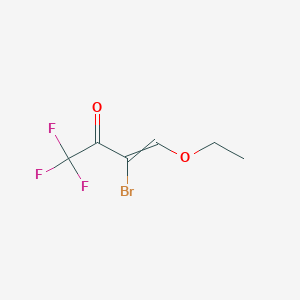
4-Acetylpiperazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylpiperazine-1-carboximidamide, also known as PAC, is a small molecule with a wide range of applications and properties. It has a molecular formula of C7H14N4O and a molecular weight of 170.21 g/mol .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of 4-Acetylpiperazine-1-carboximidamide is C7H14N4O . Its average mass is 170.212 Da and its monoisotopic mass is 170.116760 Da .
Chemical Reactions Analysis
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Physical And Chemical Properties Analysis
4-Acetylpiperazine-1-carboximidamide has a density of 1.3±0.1 g/cm3 and a boiling point of 334.4±52.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
PARP-1 Inhibition
One of the primary applications of 4-Acetylpiperazine-1-carboximidamide derivatives is as poly ADP-ribose polymerases (PARP)-1 inhibitors . These compounds have been designed, synthesized, and characterized to improve the structure-activity relationships about the substituents in the hydrophobic pocket . They are evaluated for their PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method .
Anticancer Activity
The derivatives of 4-Acetylpiperazine-1-carboximidamide have shown promising results as anticancer agents. Specifically, compounds with furan ring substitutions displayed significant PARP-1 inhibitory activity. Among these, compound 14p exhibited the strongest inhibitory effects on the PARP-1 enzyme, with an IC50 value of 0.023 μM, which is close to that of Olaparib, a known cancer therapy drug .
Selectivity and Targeting
The research indicates that certain derivatives, such as 14p and 14q, have displayed good antiproliferation activity on MDA-MB-436 cells and inactivity on MCF-7 cells. This suggests a high selectivity and targeting, which is crucial for developing treatments that minimize damage to healthy cells .
Molecular Docking Studies
Molecular docking methods have been used to explore the binding mode of these compounds with PARP-1. The studies imply that the formation of hydrogen bonds is essential for PARP-1 inhibition activities. This insight is valuable for the design of new drugs with improved efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of the substituents in the hydrophobic pocket (AD binding sites) has been a focus of study. The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity. This strategy could be applied in further research to develop more potent inhibitors .
Wirkmechanismus
Target of Action
The primary target of 4-Acetylpiperazine-1-carboximidamide is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key player in DNA repair and genomic stability, and its inhibition can lead to the death of cells with defects in certain DNA repair pathways .
Mode of Action
4-Acetylpiperazine-1-carboximidamide interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the enzyme . The formation of a hydrogen bond is essential for its PARP-1 inhibition activities . The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .
Biochemical Pathways
The inhibition of PARP-1 by 4-Acetylpiperazine-1-carboximidamide affects the DNA repair pathway. PARP-1 is involved in the repair of single-strand DNA breaks. When PARP-1 is inhibited, these single-strand breaks can progress to double-strand breaks. Cells with defects in certain DNA repair pathways, such as BRCA-1 deficient cells, are unable to repair these double-strand breaks, leading to cell death .
Result of Action
The inhibition of PARP-1 by 4-Acetylpiperazine-1-carboximidamide leads to an increase in DNA damage in cells, particularly in those with defects in certain DNA repair pathways. This results in selective cell death, making the compound potentially useful for the treatment of certain types of cancer .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-acetylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMUBYMCDJLVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373325 |
Source


|
| Record name | 4-acetylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpiperazine-1-carboximidamide | |
CAS RN |
62122-70-7 |
Source


|
| Record name | 4-acetylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)


![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)







